molecular formula C14H10BrNO B2967681 3-Bromo-4-(phenylmethoxy)-benzonitrile CAS No. 317358-76-2

3-Bromo-4-(phenylmethoxy)-benzonitrile

Cat. No. B2967681
Key on ui cas rn: 317358-76-2
M. Wt: 288.144
InChI Key: QQOOGFABDFSRFK-UHFFFAOYSA-N
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Patent
US08426443B2

Procedure details

To a solution of 3-bromo-4-hydroxybenzonitrile (60 g, 303 mmol) in acetone (600 mL) under nitrogen, potassium carbonate (62.8 g, 455 mmol) was added followed by potassium iodide (0.503 g, 3.03 mmol). To the mixture benzyl chloride (49.3 mL, 424 mmol) was added dropwise and the mixture was heated at 50° C. (48° C. internal temp) for 16 h. Reaction mixture was cooled down to room temperature, taken up with water (500 mL)/Et2O (1 L). Phases were separated and the aqueous phase back extracted with Et2O (2×500 mL). Combined organics were washed with NaHCO3 saturated solution (400 mL), then with 1M HCl solution (400 mL) and brine. Crude solution was then dried over Na2SO4 and evaporated under reduced pressure to give crude material (110 g) as brown solid that was triturated with c-hex (500 mL) for 30 min. The solid was collected by filtration and washed with c-hex/EtOAc 9/1 (200 mL). Evaporation of residual solvents under high vacuum afforded title material (75.5 g; 261 mmol; 86%) as pale brown solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
49.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0.503 g
Type
catalyst
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Cl)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CC(C)=O.[I-].[K+].CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:5]#[N:6] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C#N)C=CC1O
Name
Quantity
62.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
49.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.503 g
Type
catalyst
Smiles
[I-].[K+]
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
48 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
Phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase back extracted with Et2O (2×500 mL)
WASH
Type
WASH
Details
Combined organics were washed with NaHCO3 saturated solution (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Crude solution was then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude material (110 g) as brown solid that
CUSTOM
Type
CUSTOM
Details
was triturated with c-hex (500 mL) for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with c-hex/EtOAc 9/1 (200 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of residual solvents under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C#N)C=CC1OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 261 mmol
AMOUNT: MASS 75.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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